N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide
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Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The coupling of the benzoxazole derivative with 2-methylphenyl and 4-ethylbenzamide is carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a suitable solvent like dimethylformamide (DMF)
Chemical Reactions Analysis
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the benzoxazole ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acids and amines
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and antioxidant agent.
Material Science: Benzoxazole derivatives are used in the development of advanced materials, including polymers and dyes, due to their unique optical and electronic properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a building block for the development of new chemical entities
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to bacterial enzymes and disrupting their normal function, leading to the inhibition of bacterial growth. Additionally, its antioxidant activity is attributed to its ability to neutralize free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide can be compared with other benzoxazole derivatives, such as:
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide: This compound has similar structural features but contains additional nitro groups, which may enhance its biological activity.
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-{3-nitro-4-methoxybenzoyl}thiourea: This derivative includes a thiourea moiety, which can impart different chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C25H24N2O2/c1-5-18-9-11-19(12-10-18)24(28)26-21-8-6-7-20(17(21)4)25-27-22-14-15(2)13-16(3)23(22)29-25/h6-14H,5H2,1-4H3,(H,26,28) |
InChI Key |
QVVRCNZNBHMIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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